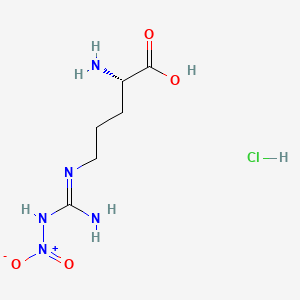
2,3-Difluoro-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-nitropyridine is a fluorinated nitropyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and nitro groups on the pyridine ring. These substituents impart distinct electronic characteristics, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitropyridine typically involves the fluorination of a nitropyridine precursor. One common method includes the reaction of 4-hydroxy-3-nitropyridine-2(1H)-one with phosphorus oxychloride (POCl3) followed by treatment with potassium fluoride (KF) . This sequence of reactions introduces the fluorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of high-purity starting materials and reagents is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted pyridines.
Reduction: The primary product is 2,3-difluoro-4-aminopyridine.
Oxidation: Potential products include pyridine derivatives with oxidized functional groups.
Applications De Recherche Scientifique
2,3-Difluoro-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-nitropyridine and its derivatives involves interactions with specific molecular targets. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2,4-Difluoro-3-nitropyridine: Similar in structure but with different fluorine substitution patterns.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine with multiple azido groups.
Pentafluoropyridine: A fully fluorinated pyridine with distinct reactivity.
Uniqueness: 2,3-Difluoro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise control over chemical reactivity.
Propriétés
IUPAC Name |
2,3-difluoro-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCIQHKNMWBTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)


![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)

![2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B7964297.png)




